molecular formula C11H14N2O B14764150 4-Amino-2-isobutoxybenzonitrile

4-Amino-2-isobutoxybenzonitrile

Cat. No.: B14764150
M. Wt: 190.24 g/mol
InChI Key: PARCJVLKHZOOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H14N2O It is a derivative of benzonitrile, featuring an amino group at the fourth position and an isobutoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isobutoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-isobutoxybenzonitrile with ammonia or an amine source. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and requires heating to facilitate the substitution.

Another method involves the reduction of 4-nitro-2-isobutoxybenzonitrile using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. This reduction converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isobutoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

Major Products

    Oxidation: Formation of 4-nitro-2-isobutoxybenzonitrile.

    Reduction: Formation of 4-amino-2-isobutoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-isobutoxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-amino-2-(2-methylpropoxy)benzonitrile

InChI

InChI=1S/C11H14N2O/c1-8(2)7-14-11-5-10(13)4-3-9(11)6-12/h3-5,8H,7,13H2,1-2H3

InChI Key

PARCJVLKHZOOHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.